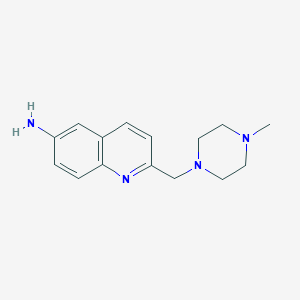

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

Descripción

Propiedades

IUPAC Name |

2-[(4-methylpiperazin-1-yl)methyl]quinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4/c1-18-6-8-19(9-7-18)11-14-4-2-12-10-13(16)3-5-15(12)17-14/h2-5,10H,6-9,11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJZGJFAMURIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475462 | |

| Record name | 6-Quinolinamine, 2-[(4-methyl-1-piperazinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832102-03-1 | |

| Record name | 6-Quinolinamine, 2-[(4-methyl-1-piperazinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Approaches

The synthesis of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine typically involves:

- Construction of the quinoline scaffold with appropriate substitution at the 6-position (amino group).

- Introduction of a methylene linker at the 2-position, which is then functionalized with 4-methylpiperazine.

- Use of nucleophilic substitution, reductive amination, or alkylation to attach the piperazine moiety.

Detailed Preparation Methods

Synthesis of Quinoline Core with 6-Amino Substitution

A common starting point is the synthesis of 6-aminoquinoline derivatives. For example, quinoline derivatives can be prepared by cyclization reactions involving substituted anilines and carbonyl compounds or by nucleophilic aromatic substitution on halogenated quinolines.

One reported method involves:

- Reacting 4-fluoroacetophenone with 2-amino-5-nitrobenzoic acid in phosphoryl chloride to form a chloro-substituted quinoline intermediate.

- Conversion of the chloro group to an azide followed by reduction to introduce the amino group at position 6.

This method ensures selective functionalization at the 6-position, which is crucial for subsequent substitution steps.

Introduction of the (4-Methylpiperazin-1-yl)methyl Group at the 2-Position

The key step involves attaching the 4-methylpiperazinylmethyl substituent at the 2-position of the quinoline ring. Two main strategies are used:

Reductive Amination

- The 2-position of quinoline is first functionalized with an aldehyde or a suitable leaving group.

- Reaction with 4-methylpiperazine under reductive amination conditions (e.g., using sodium cyanoborohydride or other mild reducing agents) forms the methylene bridge linking the piperazine to the quinoline.

Nucleophilic Substitution on a Halomethyl Intermediate

Typical Reaction Conditions and Purification

- Reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature control is critical, with reactions performed at 0–90 °C depending on the step.

- After completion, reaction mixtures are quenched with water or aqueous ammonia.

- Purification is achieved by recrystallization (e.g., from ethanol or methanol/water mixtures) and/or chromatographic techniques such as column chromatography or preparative HPLC.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Quinoline core formation | 4-fluoroacetophenone + 2-amino-5-nitrobenzoic acid in POCl3, heat | Chloro-substituted quinoline intermediate |

| 2 | Azide substitution and reduction | Sodium azide, then SnCl2·2H2O in refluxing ethanol | 6-aminoquinoline derivative |

| 3 | Halomethylation at 2-position | Chloromethylation reagents (e.g., formaldehyde + HCl) | 2-chloromethylquinolin-6-amine |

| 4 | Nucleophilic substitution | 4-methylpiperazine, DMF, 80 °C, 4–6 h | This compound |

| 5 | Purification | Recrystallization or chromatography | Pure target compound |

Research Findings and Optimization Notes

- Yield and Purity: Yields for similar quinoline-piperazine derivatives range from 50% to 80%, with purities exceeding 95% after purification.

- Reaction Monitoring: Thin-layer chromatography (TLC) and HPLC are commonly used to monitor reaction progress and purity.

- Solvent Choice: THF and DMF are preferred solvents due to their ability to dissolve both reactants and facilitate nucleophilic substitution.

- Temperature Sensitivity: Lower temperatures (0–15 °C) during halomethylation and nucleophilic substitution improve selectivity and reduce side reactions.

- Recrystallization: Ethanol and methanol/water mixtures are effective for recrystallization to achieve high purity.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Quinoline core synthesis | Cyclization with POCl3 | 4-fluoroacetophenone, 2-amino-5-nitrobenzoic acid, POCl3, heat | Forms 6-chloroquinoline intermediate |

| Azide substitution & reduction | Nucleophilic substitution + reduction | Sodium azide, SnCl2·2H2O, ethanol reflux | Introduces 6-amino group |

| Halomethylation at 2-position | Electrophilic substitution | Formaldehyde + HCl or chloromethylation reagents | Prepares reactive intermediate |

| Nucleophilic substitution | Piperazine substitution | 4-methylpiperazine, DMF, 80 °C | Attaches piperazine moiety |

| Purification | Recrystallization/Chromatography | Ethanol/methanol, HPLC | Ensures high purity |

Análisis De Reacciones Químicas

Types of Reactions

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Aplicaciones Científicas De Investigación

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine is a chemical compound with the molecular formula C15H20N4 and a molecular weight of 256.35 g/mol . It has a role in metabolic processes by interacting with enzymes that regulate cellular metabolism. The compound's unique chemical structure and properties make it potentially useful in various scientific research applications.

Names and Identifiers

- IUPAC Name: 2-[(4-methylpiperazin-1-yl)methyl]quinolin-6-amine

- InChI: InChI=1S/C15H20N4/c1-18-6-8-19(9-7-18)11-14-4-2-12-10-13(16)3-5-15(12)17-14/h2-5,10H,6-9,11,16H2,1H3

- InChIKey: GMJZGJFAMURIMD-UHFFFAOYSA-N

- SMILES: CN1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)N

- CAS: 832102-03-1

- PubChem CID: 11994651

- Synonyms: This compound is also known as 832102-03-1, 2-[(4-methylpiperazin-1-yl)methyl]quinolin-6-amine, 2-[(4-methyl-1-piperazinyl)methyl]-6-Quinolinamine, and MFCD27988079 .

Computed Properties

- XLogP3-AA: 1.2

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 4

- Rotatable Bond Count: 2

- Exact Mass: 256.16879665 Da

- Monoisotopic Mass: 256.16879665 Da

- Topological Polar Surface Area: 45.4 Ų

- Heavy Atom Count: 19

- Formal Charge: 0

- Complexity: 288

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 0

- Undefined Atom Stereocenter Count: 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- Compound Is Canonicalized: Yes

Mecanismo De Acción

The mechanism of action of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival. By inhibiting this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells . Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities .

Comparación Con Compuestos Similares

4-(4-Methylpiperidino)-1,3,5-triazine-2-amine Derivatives

- Structure : Triazine core with 4-methylpiperidine and aryl substituents (e.g., 4-fluorophenyl, 4-chlorophenyl) .

- The absence of a methylene spacer in the piperidine linkage may limit conformational flexibility compared to the target compound.

- Biological Activity : Demonstrated antileukemic activity in vitro, with 3D-QSAR models highlighting the importance of electron-withdrawing substituents (e.g., -Cl, -CF₃) for potency .

N-(Pyrazin-2-yl)quinolin-4-amine Derivatives (9a, 9b)

- Structure: Quinoline core with pyrimidinyl and methylpiperazinyl groups at the 7- or 8-position .

- Key Differences : Substitution at the 4-position (vs. 6-position in the target compound) and the presence of a pyrimidine ring may enhance steric hindrance or alter target selectivity.

- Synthesis : Prepared via Suzuki coupling and purified via HPLC, yielding molecular weights of ~413 g/mol, higher than the target compound’s estimated weight (~283–300 g/mol) .

N-(6-Methyl-2-phenylpyrimidin-4-yl)quinolin-6-amine (71)

- Structure: Quinoline-6-amine linked to a pyrimidine ring with methyl and phenyl groups .

- Yield : Moderate synthesis yields (20–40%), suggesting challenges in optimizing reaction conditions .

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural analogs.

Solubility Trends:

- The methylpiperazinyl group in the target compound likely improves aqueous solubility compared to aryl-substituted analogs (e.g., triazine derivatives with -CF₃ or -Cl groups) .

- Bulky hydrophobic groups (e.g., phenyl in compound 71) reduce solubility, necessitating formulation optimization for in vivo studies .

Actividad Biológica

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits potential therapeutic applications, especially as an anticancer agent, due to its ability to interact with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline core substituted at the 2-position with a 4-methylpiperazinylmethyl group. Its molecular formula is C₁₅H₂₀N₄, with a molecular weight of 256.35 g/mol. The compound's structural attributes contribute to its reactivity and biological activity, allowing it to participate in various biochemical interactions.

Target Enzymes and Pathways

The primary mechanism of action for this compound involves the inhibition of phosphodiesterase 10A (PDE10A), an enzyme crucial for regulating intracellular cyclic nucleotide levels. Inhibition of PDE10A leads to elevated levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital in various signaling pathways affecting cellular metabolism and proliferation.

Cellular Effects

In cellular models, this compound has been shown to influence several key processes:

- Cell Signaling : Alters downstream signaling pathways such as cAMP/PKA and cGMP/PKG.

- Gene Expression : Modulates the expression of genes involved in cell cycle regulation and apoptosis.

- Metabolic Processes : Affects metabolic flux by interacting with enzymes that regulate cellular metabolism.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

- HCT116 (Colorectal Cancer) : Exhibited potent growth inhibition.

- MCF7 (Breast Cancer) : Induced cell cycle arrest and apoptosis.

The compound's IC50 values in these assays suggest strong antiproliferative effects, highlighting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can reduce inflammation markers in cellular models, suggesting a dual therapeutic role in managing both cancer and inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Discussion

The biological activity of this compound underscores its potential as a multi-faceted therapeutic agent. Its ability to inhibit PDE10A not only positions it as a candidate for cancer therapy but also suggests possible applications in treating inflammatory conditions. Ongoing research is essential to fully elucidate its mechanisms, optimize its pharmacological profiles, and explore combination therapies that may enhance its efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via multi-step nucleophilic substitution or coupling reactions. Key steps include:

- Quinoline core formation : Alkylation or amination of quinolin-6-amine precursors using reagents like NaH in DMF for introducing substituents (e.g., methylpiperazine groups) .

- Methylpiperazine incorporation : Reacting intermediates with 4-methylpiperazine under nitrogen atmosphere, often using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) in toluene or ethanol .

- Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling temperature (RT to reflux) and stoichiometric ratios of reagents .

- Critical Conditions : Strict anhydrous environments, precise stoichiometry of coupling agents, and inert gas (N₂) protection are essential to minimize side reactions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent integration. For example, methylpiperazine protons appear as distinct multiplets at δ 2.3–2.8 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns .

- Elemental Analysis : Matches experimental vs. theoretical C/H/N ratios to confirm purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the structure of this compound using SHELX software?

- Methodological Answer :

- Data Validation : Use SHELXL’s built-in checks (e.g.,

ACTA,BOND) to identify outliers in bond lengths/angles. Adjust displacement parameters (ADPs) for anisotropic atoms . - Twinning Analysis : For twinned crystals, apply SHELXL’s

TWINandBASFcommands to refine twin fractions and improve R-factors . - Contradiction Resolution : Compare experimental data with DFT-optimized structures (e.g., via Gaussian) to validate torsion angles of the methylpiperazine moiety .

- Case Study : A related quinoline derivative (4-Chloro-6-methyl-N-(4-methylphenyl)-quinolin-2-amine) required iterative refinement of thermal parameters to resolve electron density mismatches .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Functional Group Variation : Synthesize analogs with substituted aryl/heteroaryl groups at the quinoline 2-position. For example, 6-aryl-4-cycloamino-triazine derivatives showed enhanced bioactivity when electron-withdrawing groups (e.g., -NO₂) were introduced .

- 3D-QSAR Modeling : Use Schrödinger’s Maestro or MOE to correlate steric/electronic descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values .

- In Silico Docking : Map methylpiperazine interactions with target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen-bond donor/acceptor sites .

Q. How can computational tools predict the reactivity and stability of this compound under varying pH and solvent conditions?

- Methodological Answer :

- Reactivity Prediction : Apply the PISTACHIO database to simulate nucleophilic attack at the quinoline C-2 position, identifying susceptibility to hydrolysis in acidic media .

- pKa Estimation : Use ACD/Labs Percepta to calculate basicity of the methylpiperazine nitrogen (predicted pKa ~8.5), guiding solvent selection (e.g., avoid protic solvents for pH >10) .

- Degradation Pathways : REAXYS_BIOCATALYSIS models oxidative degradation via cytochrome P450 enzymes, highlighting stability in anaerobic conditions .

Q. What are the best practices for validating synthetic intermediates and byproducts in the preparation of this compound?

- Methodological Answer :

- LC-MS Monitoring : Track reaction progress using Agilent 1260 Infinity II LC/MS with a C18 column. Detect common byproducts (e.g., unreacted quinolin-6-amine) via retention time shifts .

- Isolation Protocols : Employ preparative HPLC (ACN/H₂O gradient) to separate regioisomers formed during alkylation .

- Quantitative NMR (qNMR) : Use deuterated DMSO as a solvent and trimethylsilylpropionic acid (TSP) as an internal standard to quantify residual solvents (e.g., DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.